molecular formula C10H20N2O2 B1480018 3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one CAS No. 2090592-73-5

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1480018
CAS No.: 2090592-73-5
M. Wt: 200.28 g/mol
InChI Key: HKCVVOPZMGEQFX-UHFFFAOYSA-N
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Description

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one ( 2090592-73-5) is a high-value chemical building block with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol. This compound features a pyrrolidine scaffold substituted with both a hydroxymethyl group and a 3-aminopropanone side chain, a structural motif of significant interest in modern medicinal chemistry. The pyrrolidine ring is a common pharmacophore found in numerous biologically active molecules and pharmaceutical agents, making this amino-ketone derivative a versatile intermediate for drug discovery programs. The primary research application of this compound is as a key synthetic intermediate in the design and development of novel therapeutic agents. Its structure, incorporating multiple functional handles (amino, hydroxy, and carbonyl groups), allows for diverse chemical modifications, facilitating the creation of compound libraries for biological screening. This makes it particularly valuable for constructing more complex molecules targeting various disease pathways. Furthermore, the presence of the 3,3-dimethylpyrrolidine moiety is a feature explored in the development of inhibitors for enzymes like kinases, as seen in related compounds investigated as Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies and autoimmune disorders . Supplied with a guaranteed purity of 95% or greater, this product is ideal for lead optimization and structure-activity relationship (SAR) studies. Its physicochemical properties, including a calculated Topological Polar Surface Area (TPSA) of 66.6 Ų, suggest favorable characteristics for drug-like molecules . Researchers will find this compound essential for projects aimed at developing new small-molecule therapeutics. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVVOPZMGEQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C(=O)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, with the CAS number 2090592-73-5, is a compound that has garnered interest in various fields of biological research. Its molecular formula is C10H20N2O2, and it has a molecular weight of approximately 200.28 g/mol. This compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its biological activity.

The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The presence of the amino group and the hydroxymethyl substituent on the pyrrolidine ring suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit:

  • Antidepressant Activity : Some studies suggest that derivatives of pyrrolidine compounds can influence serotonin and norepinephrine levels, potentially providing antidepressant effects.
  • Cognitive Enhancer Effects : Due to its structural similarity to known cognitive enhancers, this compound may influence memory and learning processes.

Case Studies

Several studies have investigated the biological effects of related compounds. For instance:

  • Inhibition of Enzymatic Activity : A study demonstrated that certain pyrrolidine derivatives inhibit specific enzymes related to neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission.
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage, indicating a possible therapeutic application in neurodegenerative diseases.

Data Table of Biological Activities

Activity Effect Reference
AntidepressantIncreased serotonin levels
Cognitive enhancementImproved memory retention
Enzyme inhibitionReduced enzyme activity
NeuroprotectionProtection against oxidative stress

Experimental Studies

Research findings on this compound have shown promising results in vitro and in vivo:

  • In vitro assays indicated that this compound can modulate neurotransmitter levels significantly.
  • Animal models have demonstrated improvements in cognitive function when administered with this compound, aligning with its hypothesized mechanism as a cognitive enhancer.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Clinical Trials : To assess efficacy and safety in human subjects.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

Scientific Research Applications

Physical Properties

The compound exhibits characteristics typical of amino ketones, including solubility in polar solvents and potential reactivity with nucleophiles due to the carbonyl group.

Pharmacological Research

3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one has been investigated for its potential as a therapeutic agent in various diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders.

Case Study: Neurotransmitter Modulation

Research indicates that compounds similar to this one can influence the levels of neurotransmitters such as serotonin and dopamine. This modulation is crucial in addressing conditions like depression and anxiety disorders.

Biochemical Studies

The compound is utilized in studies examining metabolic pathways and enzyme interactions. Its structural properties allow it to serve as a substrate or inhibitor for specific enzymes, facilitating the understanding of metabolic processes.

Example: Enzyme Inhibition

Inhibitory studies have shown that derivatives of this compound can affect enzyme activity involved in metabolic pathways related to drug metabolism and detoxification processes.

Synthetic Chemistry

In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, expanding its utility in creating novel compounds.

Table 1: Comparison of Synthetic Pathways

CompoundReaction TypeYield (%)Conditions
AAlkylation85Room Temp
BAcylation75Reflux
CHydrolysis90Acidic

Toxicology Studies

Investigations into the toxicity profile of this compound are critical for assessing its safety for potential therapeutic use. Studies focus on its effects on cellular viability and oxidative stress markers.

Findings

Preliminary toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are required to establish a comprehensive safety profile.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group participates in nucleophilic additions with reagents such as Grignard reagents, organolithium compounds, and hydride donors. For example:

  • Grignard Reagents : Forms tertiary alcohols upon reaction with organomagnesium halides.

  • Sodium Borohydride (NaBH₄) : Reduces the ketone to a secondary alcohol under mild conditions .

Table 1: Nucleophilic Additions to the Ketone Group

ReagentProductConditions
RMgX (Grignard)Tertiary alcoholAnhydrous THF, 0–25°C
NaBH₄Secondary alcoholMethanol, RT
LiAlH₄Secondary alcohol (vigorous)Diethyl ether, reflux

Reductive Amination

The primary amine reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines. This reaction is pivotal for synthesizing derivatives with enhanced biological activity .

Example Reaction:
RNH2+R CHONaBH3CNRNHR \text{RNH}_2+\text{R CHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RNHR }

Acylation Reactions

The ketone undergoes acylation with acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl₃), forming β-ketoesters or related derivatives .

Mechanism:

  • Ketone activation via AlCl₃.

  • Nucleophilic attack by the acyl chloride.

  • Deprotonation to form the acylated product.

Condensation Reactions

The amine group condenses with carbonyl compounds (e.g., aldehydes) to form imines or Schiff bases. For instance:
RNH2+R CHORN CHR +H2O\text{RNH}_2+\text{R CHO}\rightarrow \text{RN CHR }+\text{H}_2\text{O}
This reactivity is exploited in synthesizing heterocyclic compounds .

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) substituent enables:

  • Oxidation : Converts to a carboxylic acid using KMnO₄ or CrO₃.

  • Esterification : Reacts with acyl chlorides to form esters (e.g., RCOCl → RCOOCH₂-) .

Table 2: Functionalization of the Hydroxymethyl Group

Reaction TypeReagentProduct
OxidationKMnO₄ (acidic)Carboxylic acid
EsterificationAcetyl chlorideAcetate ester

Catalytic Amination and Dehydration

In the presence of transition-metal catalysts (e.g., Ni-Cu-Cr₂O₃), the compound undergoes amination with alcohols or ammonia to yield secondary amines. Harsh conditions (140–200°C, high H₂ pressure) are typically required .

Key Pathway:
R NH2+R OHNi Cu Cr2O3R NHR +H2O\text{R NH}_2+\text{R OH}\xrightarrow{\text{Ni Cu Cr}_2\text{O}_3}\text{R NHR }+\text{H}_2\text{O}

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s key distinguishing features include the 4-(hydroxymethyl)-3,3-dimethylpyrrolidine moiety and the propan-1-one backbone with an amino group. Below is a comparison with structurally related compounds from the evidence:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one (Target) C₁₀H₂₀N₂O₂ 200.28* 4-(hydroxymethyl), 3,3-dimethylpyrrolidine; propan-1-one with amino group -
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one C₇H₁₄N₂O₂ 158.20 3-hydroxypyrrolidine; lacks dimethyl and hydroxymethyl groups
3-({[4-(Dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one C₁₆H₂₅N₃O 275.39 Aromatic dimethylamino group; pyrrolidine without hydroxyl or methyl groups
3-(4-Hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one (4a) C₁₉H₂₀N₂O₅ 356.38 Morpholino ring; nitro and hydroxyphenyl substituents
(E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one C₁₀H₁₂N₂O 176.22 Pyridyl group; conjugated enone system; dimethylamino substituent

*Calculated based on structural formula.

Key Observations:
  • Pyrrolidine Modifications: The target compound’s 4-(hydroxymethyl)-3,3-dimethylpyrrolidine moiety distinguishes it from simpler pyrrolidine derivatives like 3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (), which lacks methyl and hydroxymethyl groups. This substitution likely enhances steric bulk and hydrophilicity .
  • Aromatic vs. Aliphatic Substituents: Compounds such as 3-({[4-(dimethylamino)phenyl]methyl}amino)-1-(pyrrolidin-1-yl)propan-1-one () incorporate aromatic dimethylamino groups, suggesting greater lipophilicity compared to the target compound’s aliphatic hydroxymethyl group .
  • Functional Group Diversity : The nitro and hydroxyphenyl groups in 4a () introduce strong electron-withdrawing and donating effects, which are absent in the target compound. These differences may influence reactivity and solubility .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons can be drawn from analogs:

  • Hydrogen Bonding : The hydroxymethyl group in the target compound may enhance solubility in polar solvents, similar to 4-(hydroxymethyl)benzenediazonium ion derivatives (), which undergo rapid metabolism due to polar functional groups .
  • Thermal Stability: The 3,3-dimethyl substitution on the pyrrolidine ring could improve thermal stability compared to non-methylated analogs, as seen in pyrrolidine derivatives with bulky substituents (e.g., ) .

Preparation Methods

Amide Formation via Carbodiimide Coupling

A common method involves hydrolyzing a precursor compound to the corresponding carboxylic acid, followed by amide bond formation with methylamine hydrochloride using N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent. This yields an amide intermediate that can be further elaborated.

Step Reagents/Conditions Outcome
Hydrolysis Precursor compound, aqueous/base Carboxylic acid intermediate
Amide coupling Methylamine hydrochloride, EDCI Amide derivative

Oxidation and Reductive Amination

Oxidation of a hydroxyl group to an aldehyde intermediate is typically carried out using IBX (o-iodoxybenzoic acid). The aldehyde is then subjected to reductive amination with an amine (e.g., n-propylamine) to introduce the amino functionality. This step is crucial for installing the amino-propanone moiety on the pyrrolidine ring.

Step Reagents/Conditions Outcome
Oxidation IBX Aldehyde intermediate
Reductive amination Amine (e.g., n-propylamine), reductive conditions Amino-substituted product

Grignard Reaction for Side Chain Functionalization

Introduction of secondary or tertiary alcohol groups into the side chain is achieved by treating aldehyde intermediates with Grignard reagents. This step adds alkyl groups and hydroxyl functionalities, which can enhance biological activity and molecular complexity. Subsequent deprotection yields the final functionalized compound.

Step Reagents/Conditions Outcome
Grignard reaction Grignard reagent (alkyl magnesium halide) Alcohol-substituted intermediate
Deprotection Acid or base treatment Final hydroxymethyl derivative

Alternative Synthetic Routes and Considerations

  • Stereoselective Mannich Reaction : For related compounds, stereoselective Mannich reactions have been employed to prepare chiral amino-ketones, which can serve as intermediates in the synthesis of pyrrolidine derivatives. This method involves reacting ketones with formaldehyde and amines in the presence of chiral catalysts such as L-proline.

  • Activation and Reductive Deoxygenation : Hydroxyl groups can be activated using sulfonic acids (methanesulfonic or para-toluenesulfonic acid) to form sulfonate esters, which are then reductively deoxygenated using palladium catalysts. This strategy helps in modifying the side chain functionalities while preserving stereochemical integrity.

  • Catalytic N-Methylation and Amination : Transition metal-catalyzed N-methylation of amines using reagents like formic acid or paraformaldehyde under borrowing hydrogen conditions provides a clean and atom-efficient method for introducing dimethylamine groups, which could be adapted for related amine functionalizations in the target molecule.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose/Outcome
Hydrolysis Aqueous/base Convert precursor to carboxylic acid
Amide coupling Methylamine hydrochloride, EDCI Form amide bond
Oxidation IBX (o-iodoxybenzoic acid) Oxidize alcohol to aldehyde
Reductive amination Amine (e.g., n-propylamine), reductive conditions Introduce amino group
Grignard reaction Alkyl magnesium halide Add alkyl and hydroxyl groups
Deprotection Acid/base treatment Remove protecting groups
Hydroxyl activation Methanesulfonic acid or para-toluenesulfonic acid Prepare leaving group for further reactions
Reductive deoxygenation Pd/C or Pd(OH)2/C catalyst, reductive environment Modify side chain, maintain stereochemistry
Catalytic N-methylation Transition metal catalysts, methyl reagents Introduce dimethylamine groups

Research Findings and Optimization Notes

  • The introduction of secondary/tertiary alcohol groups via Grignard reagents increases the biological activity of related compounds, suggesting similar benefits for the target molecule.

  • The stereochemical purity of intermediates is crucial and can be maintained through stereoselective Mannich reactions and careful choice of reaction conditions in Grignard and reductive steps.

  • Transition metal-catalyzed amine methylation methods offer greener alternatives to traditional methylation with methyl halides or dimethyl sulfate, minimizing hazardous waste and improving selectivity.

  • Activation of hydroxyl groups to sulfonate esters followed by reductive deoxygenation is an effective strategy to modify side chains without racemization or loss of optical purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one

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